2-(2-Cyclododecylidenehydrazinyl)quinoline
Description
2-(2-Cyclododecylidenehydrazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline ring system fused with a cyclododecylidenehydrazine moiety, making it a unique structure with potential pharmacological properties.
Properties
Molecular Formula |
C21H29N3 |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)quinolin-2-amine |
InChI |
InChI=1S/C21H29N3/c1-2-4-6-8-13-19(14-9-7-5-3-1)23-24-21-17-16-18-12-10-11-15-20(18)22-21/h10-12,15-17H,1-9,13-14H2,(H,22,24) |
InChI Key |
DMFOXZAOLPNXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC2=NC3=CC=CC=C3C=C2)CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclododecylidenehydrazin-1-yl)quinoline typically involves the following steps:
Formation of Cyclododecylidenehydrazine: Cyclododecanone is reacted with hydrazine hydrate to form cyclododecylidenehydrazine.
Condensation Reaction: The cyclododecylidenehydrazine is then condensed with 2-chloroquinoline in the presence of a base such as sodium carbonate to yield 2-(2-Cyclododecylidenehydrazin-1-yl)quinoline.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclododecylidenehydrazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of nitroquinoline or halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Cyclododecylidenehydrazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyclohexylidenehydrazin-1-yl)quinoline
- 2-(2-Cyclooctylidenehydrazin-1-yl)quinoline
- 2-(2-Cyclopentylidenehydrazin-1-yl)quinoline
Uniqueness
2-(2-Cyclododecylidenehydrazin-1-yl)quinoline is unique due to its larger cyclododecylidene ring, which may confer different steric and electronic properties compared to its smaller analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
